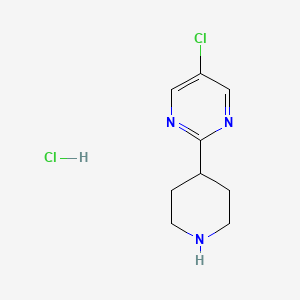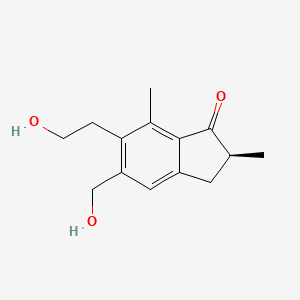
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique indenone core structure with multiple functional groups, including hydroxyl and methyl groups, which contribute to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which are often commercially available or can be synthesized from simpler precursors.
Formation of the Indenone Core: The indenone core can be constructed through cyclization reactions, such as Friedel-Crafts acylation or intramolecular aldol condensation.
Functional Group Introduction: Hydroxyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of (S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, sulfonates, and acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Ethers, esters, and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis to construct complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of chiral drugs with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes. The presence of hydroxyl and methyl groups can influence its binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound with potentially different biological activity and properties.
6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one: The racemic mixture containing both (S)- and ®-enantiomers.
2,7-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound lacking the hydroxyl and hydroxyethyl groups.
Uniqueness
(S)-6-(2-Hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. The specific stereochemistry and functionalization pattern distinguish it from other similar compounds, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
56374-22-2 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2S)-6-(2-hydroxyethyl)-5-(hydroxymethyl)-2,7-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-5-10-6-11(7-16)12(3-4-15)9(2)13(10)14(8)17/h6,8,15-16H,3-5,7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
QDZJDGJEGHSXFF-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC(=C(C(=C2C1=O)C)CCO)CO |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C1=O)C)CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



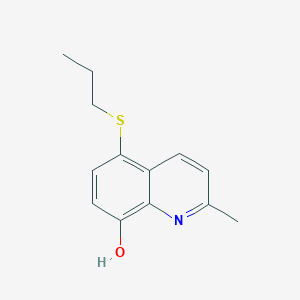
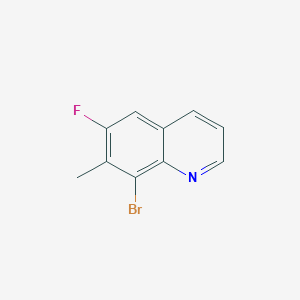
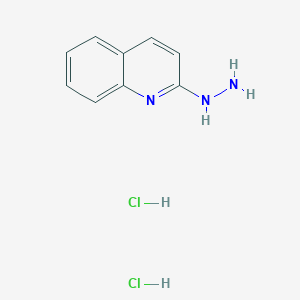

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)


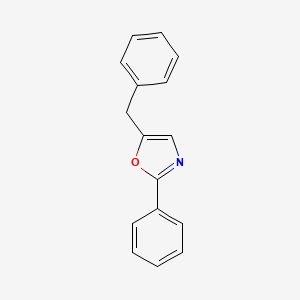
![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
